molecular formula C8H4Cl2F3NO B179200 N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide CAS No. 121806-48-2

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide

Cat. No. B179200
M. Wt: 258.02 g/mol
InChI Key: DLTWYCMFNGRBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide” is a chemical compound that belongs to the class of organic compounds known as amides. These are organic compounds that contain a functional group with the structure -C(=O)NHR’, where R and R’ can be a variety of atoms and groups of atoms .


Molecular Structure Analysis

The molecular structure of “N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide” would consist of a 2,3-dichlorophenyl group attached to an amide functional group, which in turn is attached to a trifluoroethyl group . The presence of the electronegative fluorine atoms and the polar amide group would likely result in a molecule with interesting electronic properties .


Chemical Reactions Analysis

As an amide, “N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide” could potentially undergo a variety of chemical reactions. These could include hydrolysis under acidic or basic conditions to yield 2,3-dichloroaniline and 2,2,2-trifluoroacetic acid . Again, without specific experimental data, these potential reactions are speculative.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide” would be influenced by its molecular structure. The presence of the electronegative fluorine atoms and the polar amide group would likely result in a molecule with a relatively high dipole moment . Other properties, such as melting point, boiling point, and solubility, would depend on the specific intermolecular interactions in the compound .

Scientific Research Applications

1. Structural Studies

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide and similar compounds have been studied for their structure in various phases, including crystal, solution, and gas. These studies involve spectroscopic methods and quantum chemical simulations, providing insights into molecular interactions and dimer formations (Sterkhova, Lazarev, & Shainyan, 2019).

2. Reactivity and Synthesis

This compound has been a subject of research in the context of chemical reactions and synthesis. For instance, its interactions with alkenes and dienes in oxidative systems have been explored, leading to the formation of various iodine and chlorine-containing derivatives (Shainyan, Moskalik, Astakhova, Sterkhova, & Ushakov, 2015). Such studies are crucial for developing new synthetic methods and understanding chemical reactivity.

3. Spectroscopic and Computational Analysis

Research has also been conducted on similar compounds to understand their vibrational frequencies, molecular structural parameters, and thermodynamic properties. These studies, often using computational methods like density functional theory, provide a deep insight into the molecular characteristics and potential applications of these compounds (Choudhary, Agarwal, Gupta, & Tandon, 2014).

4. Antimicrobial and Antioxidant Activities

Some derivatives of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide have been investigated for their potential antimicrobial and antioxidant properties. These studies suggest the possibility of developing novel antimicrobial agents from such derivatives, particularly for targeting biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).

5. Application in Chromatography

Compounds related to N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide have been used in chromatographic methods, demonstrating their utility in analytical chemistry for the separation and analysis of various chemical substances (Heyn, Zaranyika, & Goldberg, 1982).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3-5(6(4)10)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTWYCMFNGRBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RC Cambie, GR Clark, SL Coombe, SA Coulson… - Journal of …, 1996 - Elsevier
Double nucleophilic aromatic substitution reactions between N-substituted (ν 6 -1,2-dichlorobenzene)RuCp + salts and substituted 1,2-benzenediols have been carried out under mild …
Number of citations: 28 www.sciencedirect.com

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